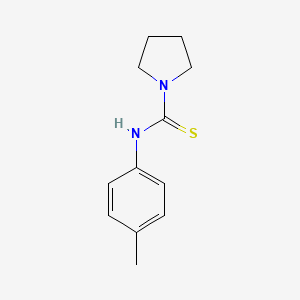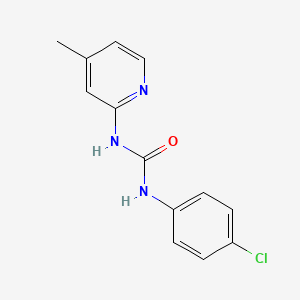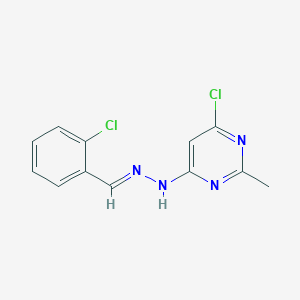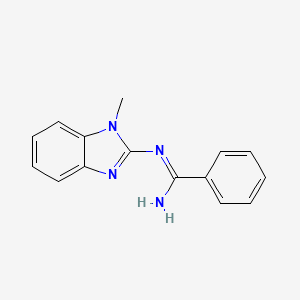![molecular formula C19H17N3O2 B5790494 N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a cyclopropane carboxamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide involves its ability to bind to the active site of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide and prevent its enzymatic activity. This inhibition of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide activity leads to increased susceptibility of bacteria to antibiotics, which can be used to treat infections caused by antibiotic-resistant bacteria.
Biochemical and Physiological Effects:
Apart from its ability to inhibit N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide activity, N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide has also been found to exhibit other biochemical and physiological effects. These include its ability to modulate the expression of various genes involved in bacterial virulence and its ability to induce bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide in lab experiments is its ability to selectively inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide without affecting other beta-lactamase enzymes. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide. These include its potential use in combination with other antibiotics to treat infections caused by antibiotic-resistant bacteria, its potential use as a therapeutic agent for other diseases such as cancer, and its potential use as a tool for studying the role of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide in bacterial resistance to antibiotics.
Conclusion:
In conclusion, N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide is a promising compound that has potential applications in the field of medicine. Its ability to selectively inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide makes it a valuable tool for combating antibiotic-resistant bacteria, and its other biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand the potential of this compound and its limitations.
Métodos De Síntesis
The synthesis of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide can be achieved using several methods. One of the most commonly used methods involves the reaction of 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid with 4-aminophenyl cyclopropanecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Aplicaciones Científicas De Investigación
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicine. One of the most important applications of this compound is its ability to inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide, which is a beta-lactamase enzyme that is responsible for the resistance of many bacteria to antibiotics.
Propiedades
IUPAC Name |
N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-3-2-4-15(11-12)19-22-21-18(24-19)14-7-9-16(10-8-14)20-17(23)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTCSDSXXWLRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)




![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)


